molecular formula C15H17N B3357852 N-(1-phenylpropan-2-yl)aniline CAS No. 75859-35-7

N-(1-phenylpropan-2-yl)aniline

Cat. No.: B3357852
CAS No.: 75859-35-7
M. Wt: 211.3 g/mol
InChI Key: RXBOKNNFSDKJDQ-UHFFFAOYSA-N
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Description

N-(1-phenylpropan-2-yl)aniline is an organic compound with the molecular formula C15H17N. It is a secondary amine where the nitrogen atom is bonded to a phenyl group and a 1-phenylpropan-2-yl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(1-phenylpropan-2-yl)aniline can be synthesized through several methods. One common approach involves the reductive amination of acetophenone with aniline in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon (Pd/C) are often used to facilitate the hydrogenation process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(1-phenylpropan-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(1-phenylpropan-2-yl)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of N-(1-phenylpropan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(1-phenylpropan-2-yl)aniline can be compared with other similar compounds, such as:

    N-phenylpropan-2-amine: Similar structure but lacks the additional phenyl group.

    N-(1-phenylethyl)aniline: Similar structure but with a shorter alkyl chain.

    N-(2-phenylethyl)aniline: Similar structure but with a different position of the phenyl group.

Uniqueness: this compound is unique due to its specific arrangement of phenyl and alkyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

N-(1-phenylpropan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-13(12-14-8-4-2-5-9-14)16-15-10-6-3-7-11-15/h2-11,13,16H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBOKNNFSDKJDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10329234
Record name N-(1-phenylpropan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10329234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75859-35-7
Record name N-(1-phenylpropan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10329234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to GWM, 0.011 mol (=1.00 ml) of aniline and 0.011 mol (=1.43 ml) of β-methylstyrene are reacted with one another. The product is isolated by column chromatography using ethyl acetate/n-hexane (1:10) as eluent, the product (±)-N-(1-methyl-2-phenylethyl)aniline being obtained as a slightly pink liquid.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.43 mL
Type
reactant
Reaction Step Two
Name
ethyl acetate n-hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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